(2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE is a complex organic compound with the molecular formula C15H16F3NO2. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . Another method involves the trifluoromethylation of secondary amines using CF3SO2Na, which offers good functional group tolerance and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethyl)phenylacetate: Another compound with a trifluoromethyl group attached to a phenyl ring.
(2-Methoxyethyl)({[3-(trifluoromethyl)phenyl]methyl})amine: A structurally similar compound with slight variations in the functional groups.
Uniqueness
The uniqueness of (2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a furan ring and a trifluoromethyl group makes it particularly interesting for various applications.
Properties
Molecular Formula |
C15H16F3NO2 |
---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
2-methoxy-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]ethanamine |
InChI |
InChI=1S/C15H16F3NO2/c1-20-8-7-19-10-13-5-6-14(21-13)11-3-2-4-12(9-11)15(16,17)18/h2-6,9,19H,7-8,10H2,1H3 |
InChI Key |
XCXZYNSKSIAKAC-UHFFFAOYSA-N |
SMILES |
COCCNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
COCCNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.